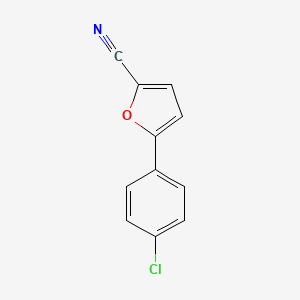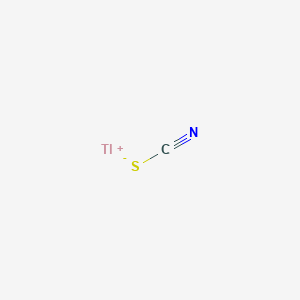
硫氰酸铊
描述
Thallium thiocyanate is an inorganic compound with the chemical formula TlSCN. It is known for its interesting phase transitions and ionic motion properties. Thallium thiocyanate undergoes a phase transition from orthorhombic to tetragonal structure at around 370 K, which is related to the head-to-tail ordering of the rod-like thiocyanate ions .
科学研究应用
Thallium thiocyanate has several scientific research applications:
作用机制
Target of Action
Thallium thiocyanate, also known as thallium(1+);thiocyanate, primarily targets the thiocyanate ion in aqueous solutions . The compound forms a complex with the thiocyanate ion, which is reactive and yields final products possibly through a dimer .
Mode of Action
The interaction between thallium(III) and the thiocyanate ion results in the formation of a reactive complex [Tl(SCN)]2+ . This complex undergoes a reaction, possibly forming a dimer as the final product . The reaction kinetics are influenced by the concentration of thiocyanate and thallium(III) in the solution .
Biochemical Pathways
Thallium primarily exerts cellular toxicity on various tissues through mitochondria-mediated oxidative stress and endoplasmic reticulum stress . It interferes with potassium pathways, affecting the Na+/K±ATPase activity . This can lead to changes in cell function and viability .
Pharmacokinetics
The pharmacokinetics of thallium thiocyanate involve a one-electron reduction in a 0.1 M KCNS solution . The diffusion coefficient and the diffusion current constant are determined during this process . The E1/2 is -0.470 V vs. s.c.e., indicating the potential of the compound to undergo redox reactions .
Result of Action
The result of the action of thallium thiocyanate is the formation of a reactive complex with the thiocyanate ion . This complex undergoes a reaction, yielding final products possibly through a dimer . On a cellular level, thallium toxicity can lead to oxidative stress and changes in cell function .
Action Environment
The action of thallium thiocyanate can be influenced by environmental factors. For instance, the presence of excess thiocyanate or thallium(III) in the solution can affect the rate of reaction . Moreover, thallium is a highly toxic trace element with high bioaccumulation . Its presence in the environment, particularly in water resources, is a significant concern . Therefore, the environmental context plays a crucial role in the action, efficacy, and stability of thallium thiocyanate.
准备方法
Synthetic Routes and Reaction Conditions: Thallium thiocyanate can be synthesized by mixing aqueous solutions of ammonium thiocyanate and thallium hydroxide, followed by heating to remove ammonia gas and recrystallization . The reaction can be represented as:
NH4SCN+TlOH→TlSCN+NH3+H2O
Industrial Production Methods:
化学反应分析
Types of Reactions: Thallium thiocyanate undergoes various chemical reactions, including complex formation, oxidation, and reduction. In aqueous perchloric acid solutions, thallium (III) reacts with thiocyanate ions to form reactive complexes such as [Tl(SCN)]²⁺, which can yield final products through dimerization .
Common Reagents and Conditions:
Oxidation: Thallium thiocyanate can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: Thallium thiocyanate can undergo substitution reactions with other thiocyanate salts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the presence of excess thiocyanate ions, the complex [Tl₂(SCN)₅]⁺ is formed .
相似化合物的比较
Potassium thiocyanate (KSCN): Similar phase transition properties.
Sodium thiocyanate (NaSCN): Used in similar chemical reactions.
Mercury(II) thiocyanate (Hg(SCN)₂): Formerly used in pyrotechnics.
Uniqueness: Thallium thiocyanate is unique due to its specific phase transition temperature and the strong scalar coupling between thallium isotopes and thiocyanate ions, which provides valuable information in nuclear magnetic resonance studies .
属性
IUPAC Name |
thallium(1+);thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.Tl/c2-1-3;/h3H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSGUHHJIJMEQF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].[Tl+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TlSCN, CNSTl | |
| Record name | thallium thiocyanate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904990 | |
| Record name | Thallium(I) Thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3535-84-0 | |
| Record name | Thallium thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003535840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thallium(I) Thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thallium thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


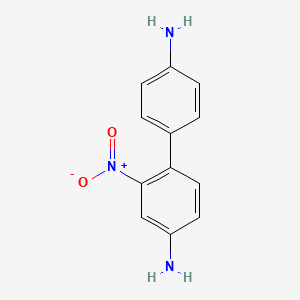
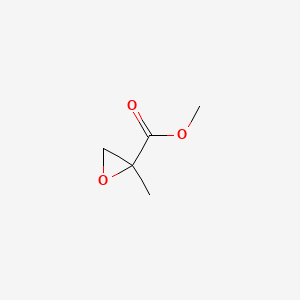
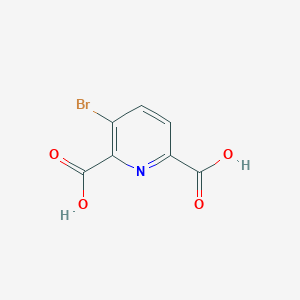
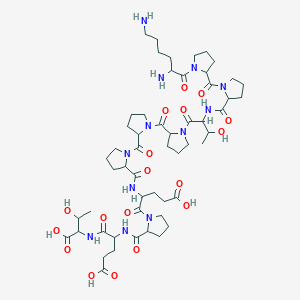
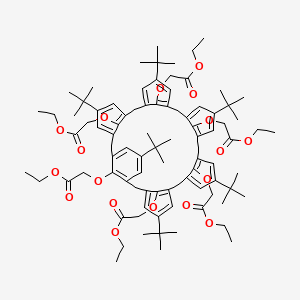
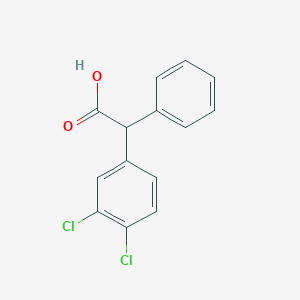
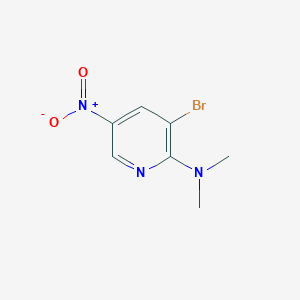
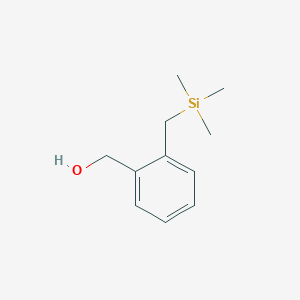


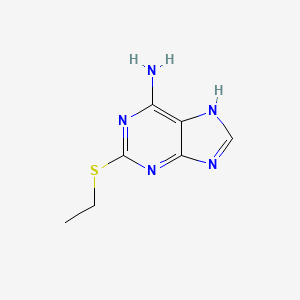
![1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598184.png)

